8-Mercapto-1-octanol

Catalog No.
S1921003
CAS No.
33065-54-2
M.F
C8H18OS
M. Wt
162.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Mercapto-1-octanol

CAS Number

33065-54-2

Product Name

8-Mercapto-1-octanol

IUPAC Name

8-sulfanyloctan-1-ol

Molecular Formula

C8H18OS

Molecular Weight

162.3 g/mol

InChI

InChI=1S/C8H18OS/c9-7-5-3-1-2-4-6-8-10/h9-10H,1-8H2

InChI Key

XJTWZETUWHTBTG-UHFFFAOYSA-N

SMILES

C(CCCCS)CCCO

Canonical SMILES

C(CCCCS)CCCO

The exact mass of the compound 8-Mercapto-1-octanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

8-Mercapto-1-octanol (CAS 33065-54-2) is a heterobifunctional, 8-carbon alkanethiol procured primarily as a structural passivating agent for gold-based self-assembled monolayers (SAMs) in electrochemical biosensors. Featuring a terminal hydroxyl group and an intermediate alkyl chain length, it forms densely packed monolayers that strike a critical balance between electron transfer efficiency and thermal stability [1]. In commercial biosensor manufacturing, this specific compound is utilized to backfill bare electrode regions, mitigate non-specific protein adsorption, and provide a controlled tunneling barrier for redox reporters . Its precise 8-carbon length makes it a targeted selection for continuous in vivo or serum-based monitoring applications where shorter-chain analogs fail to maintain monolayer integrity at physiological temperatures [1].

Substituting 8-mercapto-1-octanol with common in-class alternatives directly compromises sensor performance and operational longevity. Shorter-chain analogs like 6-mercapto-1-hexanol (MCH), though standard in room-temperature assays, pack poorly and undergo rapid thermal desorption at 37 °C, leading to catastrophic signal drift in physiological fluids [1]. Conversely, longer-chain substitutes such as 11-mercapto-1-undecanol (MUO) form highly stable monolayers but introduce excessive electrical resistance, severely attenuating the faradaic currents required for high-gain electrochemical signaling[1]. Furthermore, replacing the terminal hydroxyl group with a methyl group (e.g., 1-octanethiol) drastically increases the surface contact angle, transforming a bio-repellent interface into a hydrophobic surface highly susceptible to non-specific protein fouling [2].

Physiological Temperature Stability and Signal Retention

For continuous monitoring in serum at body temperature, monolayer stability is paramount. Comparative studies on electrochemical aptamer sensors demonstrate that 8-mercapto-1-octanol (MCO) provides vastly superior thermal stability compared to the industry-standard 6-mercapto-1-hexanol (MCH). When operated at 37 °C over 7 days, sensors passivated with MCH suffered approximately 50% more signal loss than those passivated with MCO [1]. Arrhenius kinetics indicate that the desorption rate of the 8-carbon MCO at 37 °C is equivalent to that of the 6-carbon MCH at room temperature [1].

Evidence DimensionSignal loss over 7 days at 37 °C
Target Compound DataBaseline signal retention (stable voltammogram quality)
Comparator Or Baseline6-Mercapto-1-hexanol (MCH) (~50% greater signal loss)
Quantified Difference~50% improvement in signal preservation over 7 days
ConditionsElectrochemical aptamer sensors scanned every 30 seconds in PBS at 37 °C

Procuring this 8-carbon thiol is essential for manufacturing biosensors intended for physiological temperature applications, as it prevents rapid calibration drift.

Electron Transfer Rate Optimization

While longer alkyl chains improve stability, they exponentially decrease electron tunneling rates. 8-Mercapto-1-octanol strikes an optimal balance for high-gain signaling. Kinetic evaluations using the Laviron formalism reveal that MCO-passivated sensors maintain a robust electron transfer rate constant (k_et) of 18 s⁻¹ [1]. While this is lower than the 33 s⁻¹ observed for the less stable MCH, it remains highly efficient for rapid electrochemical interrogation without the severe signal quenching seen in >10-carbon thiols [1].

Evidence DimensionElectron transfer rate constant (k_et)
Target Compound Data18 s⁻¹
Comparator Or Baseline6-Mercapto-1-hexanol (MCH) (33 s⁻¹)
Quantified Difference15 s⁻¹ reduction, trading excess speed for critical thermal stability
ConditionsMethylene blue-modified aptamer sensors on gold electrodes

This data justifies the selection of 8-mercapto-1-octanol as the ideal passivator that maximizes sensor lifespan without sacrificing necessary signal transduction speeds.

Surface Wettability and Biofouling Resistance

The terminal functional group dictates the wettability and bio-inertness of the SAM. Compared to non-hydroxylated baselines like 1-octanethiol, 8-mercapto-1-octanol maintains a highly ordered monolayer while significantly reducing the water contact angle due to its polar -OH terminus[1]. This hydrophilicity is a strict requirement for preventing the non-specific adsorption of proteins in complex biological matrices, which would otherwise blind the sensor.

Evidence DimensionSurface hydrophilicity (Contact Angle)
Target Compound DataLow contact angle (hydrophilic surface)
Comparator Or Baseline1-Octanethiol (high contact angle, hydrophobic)
Quantified DifferenceMore than 2-fold reduction in contact angle vs non-polar analogs
ConditionsGold electrode SAMs formed in aqueous/ethanolic environments

Buyers must select the hydroxyl-terminated 8-mercapto-1-octanol over simple alkyl thiols to ensure sensors remain functional and un-fouled in blood, serum, or crude lysates.

Passivation of Continuous In Vivo Electrochemical Aptamer Sensors

Because 8-mercapto-1-octanol resists thermal desorption at 37 °C far better than 6-carbon analogs, it is the premier choice for backfilling gold electrodes in wearable or implantable continuous monitoring devices [1].

Label-Free Capacitive DNA Biosensors

When utilizing DNA or PNA probes with specific spacer lengths (e.g., 8-carbon equivalents), 8-mercapto-1-octanol serves as the exact-match blocking thiol. Matching the passivator length to the probe spacer maximizes both sensitivity and specificity, enabling ultra-trace (picomolar) detection limits[2].

Surface Plasmon Resonance (SPR) Mixed Monolayers

The compound's ability to form dense, highly ordered, and hydrophilic monolayers makes it an ideal diluent for mixed SAMs on SPR chips, preventing non-specific protein adsorption during complex lysate screening .

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-16-2023

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